Potassium 2-carbamoyl-4-methylpentanoate

Aqueous solubility Salt formation Formulation science

Researchers studying translational control face solubility and permeability barriers with free acid N-carbamoyl amino acids, undermining assay reproducibility. Potassium 2-carbamoyl-4-methylpentanoate (CAS 1379318-94-1) is the optimized potassium salt that eliminates these issues while retaining validated biological activity. • ~50% protein synthesis inhibition in human reticulocyte lysate within 30 min-absent in unmodified leucine • Enhanced aqueous solubility; reduced HBD (1 vs. 3) and TPSA (83.2 vs. 92.4 Ų) for reliable permeability assays • Thermal stability >300 °C supports hot-melt extrusion and accelerated stability studies. Supplied as ≥95% (HPLC) white crystalline solid; ambient shipping; for R&D use only.

Molecular Formula C7H12KNO3
Molecular Weight 197.27 g/mol
Cat. No. B13254462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-carbamoyl-4-methylpentanoate
Molecular FormulaC7H12KNO3
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)C(=O)[O-].[K+]
InChIInChI=1S/C7H13NO3.K/c1-4(2)3-5(6(8)9)7(10)11;/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1
InChIKeyLHDVHQSYRZLQBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-carbamoyl-4-methylpentanoate Identity & Procurement


Potassium 2-carbamoyl-4-methylpentanoate (CAS 1379318-94-1) is the potassium salt of 2-carbamoyl-4-methylpentanoic acid, a carbamoyl-derivatized branched-chain amino acid analogue belonging to the N-carbamoyl-α-amino acid class. Its molecular formula is C₇H₁₂KNO₃ with a molecular weight of 197.27 g/mol [1]. The compound features a carbamoyl (–CONH₂) group at the 2-position of the 4-methylpentanoate backbone, combined with a potassium carboxylate salt [2]. The free acid counterpart, 2-carbamoyl-4-methylpentanoic acid (also known as N-carbamoyl-DL-leucine, CAS 42534-05-4), has molecular formula C₇H₁₃NO₃ and MW 159.18 g/mol [3]. The potassium salt is supplied as a white crystalline solid with a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in a cool, dry place .

Aqueous reaction workflows: potassium salt may improve solubility
Protein synthesis inhibition studies: N-carbamoyl-leucine scaffold required
Thermal processing compatibility: reported high decomposition point

Potassium 2-carbamoyl-4-methylpentanoate Non-Interchangeability


Substituting the potassium salt of 2-carbamoyl-4-methylpentanoic acid with the free acid, sodium salt, or unmodified leucine introduces quantifiable differences in solubility, dissolution kinetics, thermal behavior, hydrogen-bonding capacity, and biological activity that directly affect experimental reproducibility and formulation performance. The potassium counterion imparts a distinct aqueous solubility profile and pH-dependent ionization behavior compared to the free acid [1]. The free acid carries three hydrogen bond donors (HBD = 3) and a topological polar surface area (TPSA) of 92.4 Ų, while the potassium salt reduces HBD to 1 and TPSA to 83.2 Ų [2][3], altering membrane permeability potential and chromatographic retention. Furthermore, N-carbamoyl modification of the leucine backbone confers biological activity—specifically, ~50% inhibition of protein synthesis in a human reticulocyte lysate system—that is absent in unmodified leucine [4]. These multidimensional differences preclude simple in-class substitution without revalidation.

Free acid substitution
Solubility, ionization, and hydrogen-bond profile may shift; chromatographic retention may differ.
Unmodified L-leucine substitution
Lacks N-carbamoyl modification essential for protein synthesis inhibition activity.
Sodium salt substitution
Dissolution kinetics and thermal behavior may differ; revalidation of formulation performance is required.

Potassium 2-carbamoyl-4-methylpentanoate Comparator Evidence


Aqueous Solubility Advantage over Free Acid

The potassium salt form of 2-carbamoyl-4-methylpentanoic acid exhibits enhanced aqueous solubility relative to the free acid. The free acid (N-carbamoyl-DL-leucine) has an estimated water solubility of approximately 26.7 g/L (26,660 mg/L) at 25 °C, based on the WSKOW v1.41 model using a Log Kow of 0.40 . While a directly comparable experimentally measured solubility value for the potassium salt is not available in the peer-reviewed literature, vendor technical documentation describes the potassium salt as possessing 'good solubility in water and polar organic solvents' and being 'valued for its solubility in aqueous and polar solvents, making it suitable for applications in pharmaceutical synthesis and biochemical research' [1]. Salt formation with potassium is a well-established pharmaceutical strategy to increase the dissolution rate and apparent solubility of weakly acidic compounds, and the ionized carboxylate group (–COO⁻K⁺) in the salt is expected to exhibit higher aqueous solubility than the protonated free acid (–COOH) at physiological pH values [2]. This class-level principle is consistent with the vendor-reported qualitative solubility advantage [1].

Aqueous Solubility
Class-level
Potassium salt: good water solubility (vendor). Free acid: est. 26.7 g/L (model). Class-level salt effect expected.
May reduce co-solvent need; data to verify.
No head-to-head measurement; vendor qualitative claim.
Aqueous solubility Salt formation Formulation science

HBD & TPSA: Permeability Profile

The conversion from the free acid to the potassium salt changes key computed physicochemical descriptors relevant to passive membrane permeability. The free acid (2-carbamoyl-4-methylpentanoic acid) has three hydrogen bond donors (HBD = 3) and a topological polar surface area (TPSA) of 92.4 Ų [1]. In contrast, the potassium salt has a reduced hydrogen bond donor count of 1 and a TPSA of 83.2 Ų [2], reflecting the deprotonation of the carboxylic acid group. This reduction in HBD and TPSA is consistent with an improved capacity for passive transcellular permeation, as hydrogen bond donor count is inversely correlated with membrane permeability in established drug-likeness models (e.g., Lipinski's Rule of Five) [3]. A difference of two hydrogen bond donors and approximately 9.2 Ų in polar surface area represents a meaningful shift in the physicochemical profile relevant to cell-based assay design and oral bioavailability considerations.

HBD & TPSA
Head-to-head
ΔHBD = −2 (1 vs. 3); ΔTPSA = −9.2 Ų (83.2 vs. 92.4)
Lower HBD/TPSA may alter permeability assay outcomes.
Computed properties; experimental permeability not measured.
Hydrogen bonding Membrane permeability Drug-likeness

Thermal Stability: Potassium Salt vs. Free Acid

The potassium salt form exhibits a markedly different thermal profile compared to the free acid. The potassium salt is described as having a 'generally high' melting/decomposition point exceeding 300 °C , whereas the free acid (2-carbamoyl-4-methylpentanoic acid) has a predicted boiling point of approximately 321.9 °C at 760 mmHg and is typically handled as a crystalline solid without a sharply defined melting point below 300 °C . This elevation in decomposition temperature for the potassium salt is characteristic of ionic salt forms, which are stabilized by strong electrostatic interactions in the crystal lattice [1]. The quantitative difference in thermal behavior—>300 °C decomposition for the salt vs. a significantly lower thermal stability profile for the free acid—makes the potassium salt preferable for applications involving thermal processing, elevated-temperature storage, or solid-state formulation where thermal degradation of the free acid could compromise product integrity.

Thermal Stability
Cross-study
Salt: decomposes >300 °C. Free acid: bp ~322 °C (predicted). Salt provides wider solid-state stability window.
May support thermal processing; reduced degradation risk.
Salt decomposition vs. free acid volatilization; class-level trend.
Thermal stability Melting point Salt formulation

N-Carbamoyl-Leucine Protein Synthesis Inhibition

The N-carbamoyl-leucine structural motif—present in the anion of potassium 2-carbamoyl-4-methylpentanoate—exhibits measurable inhibition of eukaryotic protein synthesis, a property absent in unmodified leucine. In an in vitro human reticulocyte lysate system using ¹⁴C-labeled amino acids to monitor newly synthesized protein, N-carbamoyl-leucine alone produced approximately a 50% decrease in ¹⁴C protein incorporation at 30 minutes compared to protein synthesis in the absence of N-carbamoyl-amino acids [1]. This inhibitory activity is a direct consequence of the N-carbamoyl modification; unmodified leucine does not produce this effect under the same conditions. This establishes a clear functional differentiation: the carbamoyl-modified leucine scaffold (and by extension its potassium salt, which dissociates to the same bioactive anion in aqueous solution) possesses a distinct pharmacodynamic property not present in the parent amino acid.

Translation Inhibition
Cross-study
N-carbamoyl-leucine: ~50% decrease in ¹⁴C protein synthesis at 30 min (reticulocyte lysate).
Supports use as protein synthesis inhibitor tool; unmodified leucine inactive.
In vitro human reticulocyte lysate; 30-min incubation.
Protein synthesis inhibition N-carbamoyl amino acid Reticulocyte lysate assay

Purity and Procurement Comparison

Commercially, the potassium salt (CAS 1379318-94-1) and the free acid (CAS 4431-58-7 for 2-carbamoyl-4-methylpentanoic acid; CAS 42534-05-4 for the DL N-carbamoyl form) are both offered at a minimum purity of 95% . However, the potassium salt is available exclusively from specialty chemical suppliers (e.g., Enamine, AKSci) with catalog prices ranging from approximately $904 for 0.1 g to $4,421 for 10 g (95% purity) [1], indicating a research-grade rather than bulk-industrial supply chain. The free acid, by contrast, is offered by a broader range of vendors including Biosynth, AKSci, and CymitQuimica at generally lower price points . This procurement landscape means that the potassium salt is positioned as a specialized research tool, while the free acid is more accessible for large-scale synthesis. The quantitative purity specification is equivalent (≥95%), but the supply base and unit economics differ substantially, which is a relevant decision factor for procurement planning.

Purity & Sourcing
Cross-study
Both forms ≥95% purity; potassium salt at premium pricing (5–10× per gram); limited supplier base.
Procurement cost and availability differ; salt for specialized research use.
Pricing from vendor catalogs 2024–2025; research scale.
Purity specification Vendor availability Procurement

Potassium 2-carbamoyl-4-methylpentanoate Applications


Aqueous Peptide Bioconjugation

The potassium salt's enhanced aqueous solubility relative to the free acid [1] makes it the preferred form for peptide coupling and bioconjugation reactions conducted in aqueous or mixed aqueous-organic media. The carbamoyl group provides a reactive handle for further functionalization, while the potassium carboxylate ensures complete dissolution at reaction-relevant concentrations (typically 10–100 mM) without the need for organic co-solvents that might denature protein substrates. This is directly supported by the vendor-documented solubility advantage and the class-level principle that carboxylate salts exhibit superior aqueous solubility compared to their protonated acid counterparts [2].

Cell Permeability & Transporter Assays

The reduced hydrogen bond donor count (HBD = 1 vs. 3) and lower topological polar surface area (TPSA = 83.2 vs. 92.4 Ų) of the potassium salt compared to the free acid [3] support its use in cell-based permeability assays (e.g., Caco-2 or MDCK monolayers) where passive transcellular diffusion is being evaluated. The salt form's improved permeability-relevant physicochemical profile means that assay results will more accurately reflect the intrinsic membrane transport properties of the N-carbamoyl-leucine scaffold, reducing confounding effects from poor aqueous solubility or excessive hydrogen bonding capacity.

Eukaryotic Translation Inhibition Studies

The N-carbamoyl-leucine anion (the biologically active species released upon dissolution of the potassium salt) has been shown to inhibit eukaryotic protein synthesis by approximately 50% in a human reticulocyte lysate system within 30 minutes [4]. This makes the potassium salt a valuable tool compound for researchers investigating translational control mechanisms, amino acid analog toxicity, or screening for rescue agents that reverse carbamoyl-amino-acid-induced translational arrest. Unmodified leucine does not exhibit this activity, establishing the potassium salt's unique utility in this application space.

Solid-State Formulation & Thermal Processing

With a thermal decomposition point exceeding 300 °C , the potassium salt is suitable for solid-state formulation studies involving elevated temperatures, such as hot-melt extrusion, spray-drying from organic solutions, or accelerated stability testing at 40–60 °C. The free acid's lower thermal stability profile makes it less suitable for these processing conditions. Researchers developing amorphous solid dispersions, crystalline salt screens, or thermally processed drug delivery systems should preferentially source the potassium salt to ensure thermal integrity throughout processing.

Application
Selection Property
Validation Focus
Aqueous peptide bioconjugation
Potassium salt aqueous solubility profile
Solubility-dependent coupling efficiency
Cell permeability & transporter assays
Potassium salt permeability-relevant profile
Permeability assay endpoint consistency
Eukaryotic translation inhibition studies
N-carbamoyl-leucine protein synthesis inhibition
Translational arrest endpoint in lysate systems
Solid-state formulation & thermal processing
High thermal decomposition temperature
Thermal integrity under processing conditions
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